Enhanced Activity Against Y181C NNRTI-Resistant HIV-1 Strains Versus Approved NNRTIs
Unlike approved NNRTIs (nevirapine, efavirenz, delavirdine) that lose all inhibitory activity against HIV-1 strains bearing the Y181C mutation, (+)-calanolide A exhibits 10-fold enhanced antiviral activity against Y181C-mutant viruses compared to wild-type virus [1]. The compound also retains full activity against viral isolates carrying dual Y181C/K103N mutations, against which all approved NNRTIs are completely ineffective [2]. This represents a qualitatively different resistance phenotype rather than merely a quantitative potency advantage.
| Evidence Dimension | Fold change in antiviral activity against Y181C mutant relative to wild-type HIV-1 |
|---|---|
| Target Compound Data | 10-fold enhanced activity (decreased IC50) |
| Comparator Or Baseline | Approved NNRTIs (nevirapine, efavirenz, delavirdine): complete loss of activity |
| Quantified Difference | Qualitative difference (10-fold enhancement vs. complete loss of activity) |
| Conditions | Cell-based antiviral assays using HIV-1 isolates with engineered Y181C mutation in reverse transcriptase |
Why This Matters
For procurement in drug discovery or resistance profiling studies, (+)-calanolide A provides a critical tool compound that remains active where standard NNRTIs fail, enabling research on overcoming clinical NNRTI resistance.
- [1] Buckheit RW Jr, White EL, Fliakas-Boltz V, Russell J, Stup TL, Kinjerski TL, Osterling MC, Weigand A, Bader JP. Unique anti-human immunodeficiency virus activities of the nonnucleoside reverse transcriptase inhibitors calanolide A, costatolide, and dihydrocostatolide. Antimicrob Agents Chemother. 1999 Aug;43(8):1827-34. View Source
- [2] Eiznhamer DA, Creagh T, Ruckle JL, Tolbert DT, Giltner J, Dutta B, Flavin MT, Jenta T, Xu ZQ. Safety and pharmacokinetic profile of multiple escalating doses of (+)-calanolide A, a naturally occurring nonnucleoside reverse transcriptase inhibitor, in healthy HIV-negative volunteers. HIV Clin Trials. 2002 Nov-Dec;3(6):435-50. View Source
